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Compound of Interest

Compound Name: Trisulfo-Cy5-Alkyne

Cat. No.: B15553976

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye ideally suited for super-
resolution microscopy techniques such as stochastic optical reconstruction microscopy
(STORM) and photoactivated localization microscopy (PALM). Its three sulfonate groups
enhance its hydrophilicity, reducing aggregation and non-specific binding in aqueous
environments, which is crucial for high-quality imaging. The terminal alkyne group allows for
covalent labeling of azide-modified biomolecules via copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC), a highly specific and efficient bioorthogonal reaction known as "click
chemistry". These characteristics make Trisulfo-Cy5-Alkyne a powerful tool for visualizing the
nanoscale organization of cellular structures and protein complexes.

This document provides detailed application notes and protocols for the use of Trisulfo-Cy5-
Alkyne in super-resolution microscopy, with a focus on labeling and imaging proteins of
interest.

Data Presentation

The photophysical properties of Trisulfo-Cy5-Alkyne are critical for its performance in super-
resolution microscopy. While specific quantitative data for this particular dye in a super-
resolution context is not extensively documented in peer-reviewed literature, the following table
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summarizes its general properties and provides comparative data for spectrally similar dyes
like Cy5 and Alexa Fluor 647, which are commonly used in STORM.
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Cy5 | Alexa Fluor

Trisulfo-Cy5- 647 (for
Property . . Reference(s)
Alkyne comparison in
STORM)
Excitation Maximum
~646 nm ~647-650 nm [1]
(Aex)
Emission Maximum
~662 nm ~665-670 nm [1]

(Aem)

Molar Extinction

~250,000 cm~tM~1

~250,000 - 270,000

[1]

Coeff. cm-1M-1

Varies by specific
B derivative (sulfonated

Solubility Water, DMSO, DMF ] [1]
versions are water-
soluble)

Reactive Group Alkyne N/A [1]

Not specified;
] generally good for
Quantum Yield ~0.2-0.33

sulfonated cyanine

dyes
_ ~1,000 - 6,000 (highly
Photon Yield (per N
) Not specified dependent on buffer [2]
switch)
and laser power)
Variable, typically in
On-Time (Ms) Not specified the range of 10-100
ms
) . Variable, typically in
Off-Time (s) Not specified
the range of 1-10 s
~10-30 nm
Localization Precision Not specified (dependent on photon  [3]
yield)
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Note: The blinking characteristics (photon yield, on/off times) of cyanine dyes are highly
sensitive to the chemical environment, particularly the composition of the imaging buffer. The
values for Cy5/Alexa Fluor 647 are provided as a general guideline. It is recommended to
optimize imaging conditions for Trisulfo-Cy5-Alkyne to achieve the best performance. A
related compound, Cy5B-trisulfo, has been shown to have altered blinking properties compared
to standard Cy5, suggesting that the trisulfonation may influence its photoswitching behavior.[4]

Experimental Protocols

Here, we provide a detailed protocol for labeling azide-modified proteins on the cell surface
with Trisulfo-Cy5-Alkyne and subsequent imaging using dSTORM. This protocol is adapted
from established methods for click chemistry-based super-resolution imaging.[3]

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) Labeling of Cell-Surface
Proteins

This protocol describes the labeling of azide-modified proteins on the plasma membrane of
cultured cells. Azide groups can be introduced into proteins metabolically by incubating cells
with an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA).

Materials:

e Cells cultured on high-precision glass coverslips
e L-azidohomoalanine (AHA)

e Phosphate-buffered saline (PBS)

o Trisulfo-Cy5-Alkyne

e Dimethyl sulfoxide (DMSO)

o Copper(ll) sulfate (CuSQOa)

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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e Sodium ascorbate
» Fixative solution (e.g., 4% paraformaldehyde in PBS)
o dSTORM imaging buffer (see Protocol 2)
Procedure:
» Metabolic Labeling (incorporation of azide groups):
o Culture cells of interest on high-precision glass coverslips to an appropriate confluency.

o Replace the normal culture medium with a methionine-free medium supplemented with L-
azidohomoalanine (AHA) at a final concentration of 25-50 uM.

o Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly
synthesized proteins.

o Cell Fixation (optional but recommended for STORM):
o Wash the cells three times with pre-warmed PBS.
o Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
o Wash the cells three times with PBS.

o Preparation of Labeling Reagents:

[e]

Prepare a 10 mM stock solution of Trisulfo-Cy5-Alkyne in DMSO.

[e]

Prepare a 20 mM stock solution of CuSOa in water.

o

Prepare a 100 mM stock solution of THPTA in water.

[¢]

Prepare a fresh 1 M stock solution of sodium ascorbate in water.
e Click Chemistry Reaction:

o Prepare the click reaction cocktail immmediately before use. For a 500 pL final volume:
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465 pL PBS

5 pL of 20 mM CuSOas (final concentration: 200 uM)

10 pL of 100 mM THPTA (final concentration: 2 mM)

10 pL of 1 M sodium ascorbate (final concentration: 20 mM)

10 pL of 10 mM Trisulfo-Cy5-Alkyne (final concentration: 200 pM)

o Important: Add the reagents in the order listed and mix gently after each addition. The
sodium ascorbate should be added last to initiate the reaction.

o Aspirate the PBS from the fixed cells and add the click reaction cocktail.
o Incubate for 30-60 minutes at room temperature, protected from light.
e Washing:

o Aspirate the reaction cocktail and wash the cells extensively (at least 5 times) with PBS to
remove unreacted dye and copper catalyst.

» Preparation for Imaging:

o The labeled cells on the coverslip are now ready for dSTORM imaging. Proceed to
Protocol 2.

Protocol 2: dSTORM Imaging

Materials:
e Labeled cells on a coverslip from Protocol 1

o dSTORM imaging buffer (a common formulation is provided below, but optimization may be
required)

e Super-resolution microscope equipped for dASTORM (e.g., TIRF microscope with a high-
power 640 nm laser and an EMCCD or sCMOS camera)
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dSTORM Imaging Buffer (Glox Buffer with MEA):

o Buffer A: 10% (w/v) glucose in 50 mM Tris-HCI (pH 8.0), 10 mM NaCl. Store at 4°C.

o Buffer B: 50 mg/mL glucose oxidase, 1 mg/mL catalase in 50 mM Tris-HCI (pH 8.0), 50 mM
NacCl. Store at 4°C.

o MEA solution: 1 M B-mercaptoethylamine in water (prepare fresh).

Final Imaging Buffer (prepare immediately before use):

e To 880 pL of Buffer A, add 100 pL of MEA solution and 20 L of Buffer B.

Procedure:

e Mounting the Sample:

o Mount the coverslip with the labeled cells onto a microscope slide with a small volume of
the dSTORM imaging buffer. Seal the edges to prevent evaporation and oxygen entry.

e Microscope Setup:

o Place the slide on the microscope stage.

o Use a low-intensity laser to locate the cells and focus on the desired region.

e Image Acquisition:

o Switch to high-power 640 nm laser illumination to induce photoswitching of the Trisulfo-
Cy5-Alkyne molecules.

o The high laser power will drive most of the fluorophores into a dark state. Individual
molecules will then stochastic ally return to the fluorescent state, appearing as well-
separated blinking events.

o Acquire a long series of images (typically 10,000 to 50,000 frames) with a short exposure
time (e.g., 10-30 ms) to capture these blinking events.
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o Data Analysis:

o Use appropriate super-resolution analysis software (e.g., ThunderSTORM, rapidSTORM,
or commercial software) to process the acquired image series.

o The software will identify and localize the center of each blinking event with sub-diffraction
precision.

o Afinal super-resolved image is reconstructed by plotting the positions of all localized
molecules.

Mandatory Visualizations
Experimental Workflow Diagram
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Step 1: Metabolic Labeling & Fixation

Cell Culture with Azide Analog (AHA)

¢

Cell Fixation (e.g., PFA)

Step 2: Clicvk Chemistry

Prepare Trisulfo-Cy5-Alkyne & Click Cocktail

¢

Incubate Cells with Click Cocktail

¢

Wash to Remove Unreacted Dye

Step 3: dSTCv RM Imaging

Add dSTORM Imaging Buffer

¢

Acquire Image Series (High Power Laser)

Step 4: Da%a Analysis

Single-Molecule Localization

:

Image Reconstruction

Click to download full resolution via product page

Caption: Experimental workflow for super-resolution imaging using Trisulfo-Cy5-Alkyne.
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Signaling Pathway Example: EGFR Clustering

Trisulfo-Cy5-Alkyne can be used to study the spatial organization of signaling proteins, such
as the Epidermal Growth Factor Receptor (EGFR). Super-resolution microscopy has been
instrumental in revealing that EGFR forms clusters on the cell membrane, and the dynamics of
these clusters change upon ligand binding, which is crucial for downstream signaling.

Plasma Membrane

EGF (Ligand)

Binding

EGFR Monomer

EGFR Cluster

Cytoglasm

Dimerization & Autophosphorylation

l

Downstream Signaling Cascade (e.g., Ras-MAPK)

l

Cellular Response (Proliferation, Survival)

Click to download full resolution via product page
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Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor clustering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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